molecular formula C16H14N2OS2 B2971798 N-(2-(methylthio)benzo[d]thiazol-6-yl)-2-phenylacetamide CAS No. 312613-88-0

N-(2-(methylthio)benzo[d]thiazol-6-yl)-2-phenylacetamide

Cat. No.: B2971798
CAS No.: 312613-88-0
M. Wt: 314.42
InChI Key: NUSMFWOUCXFLPE-UHFFFAOYSA-N
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Description

N-(2-(Methylthio)benzo[d]thiazol-6-yl)-2-phenylacetamide is a benzothiazole-derived acetamide featuring a methylthio (-SMe) substituent at the 2-position of the benzothiazole ring and a phenylacetamide group at the 6-position. The methylthio group may enhance lipophilicity, influencing bioavailability and membrane permeability, while the phenylacetamide moiety contributes to molecular recognition and binding affinity.

Properties

IUPAC Name

N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2OS2/c1-20-16-18-13-8-7-12(10-14(13)21-16)17-15(19)9-11-5-3-2-4-6-11/h2-8,10H,9H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUSMFWOUCXFLPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(S1)C=C(C=C2)NC(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(methylthio)benzo[d]thiazol-6-yl)-2-phenylacetamide typically involves the reaction of 2-aminobenzothiazole with methylthiol and phenylacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually heated under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(2-(methylthio)benzo[d]thiazol-6-yl)-2-phenylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(2-(methylthio)benzo[d]thiazol-6-yl)-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit the activity of monoamine oxidase, an enzyme involved in the metabolism of neurotransmitters, thereby exerting neuroprotective effects . Additionally, its interaction with cellular receptors and signaling pathways can lead to anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Physicochemical Properties

The target compound shares a benzothiazole-acetamide backbone with several analogs, differing primarily in substituents. Key comparisons include:

Table 1: Structural and Physicochemical Comparisons
Compound Name / ID Substituents on Benzothiazole Acetamide Group Yield (%) Purity (%) Melting Point (°C) Source
Target Compound 2-(Methylthio) 2-Phenyl N/A N/A N/A -
7q () 2-(Chloropyridin-4-ylamino) 2-Methoxybenzamide 70 90.0 177.9–180.8
7r () 2-(Chloro-4-methylpyridinyl) 2-Methoxybenzamide 77 90.0 166.5–168.1
7s () 2-(Pyrimidin-2-ylamino) 2-Methoxybenzamide 70 90.0 169.2–171.8
7t () 2-(Thiazol-2-ylamino) 2-Methoxybenzamide 68 92.0 237.7–239.1
Patent Compound () 6-Trifluoromethyl 2-(3-Methoxyphenyl) N/A N/A N/A
BLZ945 () Cyclohexylamino Picolinamide derivative N/A N/A N/A

Key Observations :

  • Substituent Effects on Melting Points: Compounds with bulkier substituents (e.g., thiazol-2-ylamino in 7t) exhibit higher melting points (~237–239°C), suggesting enhanced crystallinity due to intermolecular interactions . The target compound’s methylthio group, being less polar, may lower its melting point compared to 7t.
  • Synthetic Accessibility : Yields for 7q–7t range from 68–77%, indicating moderate synthetic efficiency. The target compound’s synthesis may require optimization for similar or better yields .
Anticancer Potential:
  • The methoxybenzamide group in 7q–7t may confer different binding modes compared to the target’s phenylacetamide .
  • Patent Compounds () : The trifluoromethyl and methoxyphenyl groups in these analogs are patented for pharmaceutical use, implying enhanced target affinity or metabolic stability over the methylthio-phenyl combination .
  • Triazole Derivatives () : Acetamides with triazolyl-thiazole substituents showed anticancer activity, suggesting that heterocyclic appendages (e.g., triazole) may improve efficacy compared to simpler aryl groups .

Computational and Experimental Insights

  • : Computational studies on arylbenzothiazole acetamides suggest that electron-withdrawing groups (e.g., -CF₃) improve binding to enzymatic targets like kinases. The target compound’s methylthio group, being electron-donating, may reduce such interactions unless balanced by the phenylacetamide’s aromatic stacking .
  • Solubility : Methoxy groups (as in 7q–7t) enhance aqueous solubility compared to phenyl or trifluoromethyl groups, which could limit the target compound’s bioavailability without formulation aids .

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